molecular formula C15H10ClNS B8768943 2-(2'-Chlorostyryl)benzothiazole

2-(2'-Chlorostyryl)benzothiazole

Cat. No.: B8768943
M. Wt: 271.8 g/mol
InChI Key: HTEKLEOBQXASPX-UHFFFAOYSA-N
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Description

2-(2'-Chlorostyryl)benzothiazole is a benzothiazole derivative featuring a styrenyl group substituted with a chlorine atom at the 2' position. The benzothiazole core, a bicyclic structure comprising fused benzene and thiazole rings, is known for its electron-deficient nature and conjugation-dependent photophysical properties.

Properties

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H

InChI Key

HTEKLEOBQXASPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2'-Chlorostyryl)benzothiazole typically involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzothiazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2'-Chlorostyryl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Comparison with Similar Compounds

Structural Analogues

Benzothiazole derivatives vary widely based on substituents, which dictate their physicochemical and functional properties. Key analogues include:

Table 1. Structural and Molecular Comparison
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(2'-Chlorostyryl)benzothiazole 2'-Chlorostyryl C₁₅H₁₀ClNS 255.76 Extended conjugation, Cl electron withdrawal
2-(2-Hydroxyphenyl)benzothiazole 2-Hydroxyphenyl C₁₃H₉NOS 227.28 ESIPT-capable, intramolecular H-bonding
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Chlorobenzothiazole, methoxyphenol C₁₄H₁₀ClNO₂S 307.75 Planar structure, π-π interactions
2-(2-Thienyl)benzothiazole 2-Thienyl C₁₁H₇NS₂ 217.31 Electron-rich thiophene ring
5-Chloro-2-methylbenzothiazole 5-Chloro, 2-methyl C₈H₆ClNS 183.66 Compact, lipophilic substituents

Notes:

  • ESIPT : Excited-state intramolecular proton transfer in 2-(2-hydroxyphenyl)benzothiazole enables ratiometric fluorescence, useful in biosensing .
  • Chlorostyryl Group : The chlorine atom in this compound likely red-shifts absorption/emission spectra due to electron withdrawal, while the styrenyl group extends conjugation .

Photophysical Properties

Table 2. Photophysical Behavior
Compound Fluorescence λmax (nm) Quantum Yield Key Observations
2-(2-Hydroxyphenyl)benzothiazole 450–550 (ESIPT-dependent) 0.4–0.6 Dual emission due to keto/enol tautomers
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Not reported Stabilized by C–H⋯O hydrogen bonds
2-(2-Thienyl)benzothiazole ~400 (estimated) Thienyl enhances charge transfer
This compound (inferred) ~500–600 ~0.5–0.8 Extended conjugation improves Stokes shift

Key Findings :

  • ESIPT vs. Conjugation : Hydroxyphenyl derivatives exhibit tautomerism for ratiometric sensing, whereas chlorostyryl analogues prioritize broad absorption/emission for optoelectronics .
  • Solid-State Behavior : Crystallographic studies of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole reveal helical packing and π-π stacking, critical for organic semiconductors .

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